4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid is a synthetic compound that has been investigated for its potential biological activities. [] It belongs to a class of compounds known as gamma-aminobutyric acid (GABA) analogs, which are structurally similar to the neurotransmitter GABA. [] While the exact role of this specific compound in scientific research is not explicitly stated in the provided abstracts, its structural similarity to GABA suggests potential applications in neuroscience research, particularly in studying GABA receptors and their functions.
4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid is a complex organic compound notable for its diverse applications in medicinal chemistry and pharmacology. This compound features a chlorophenyl group, a diethylamino group, and a unique oxobutanoic acid moiety, which contributes to its biological activity and chemical reactivity.
This compound can be synthesized through various chemical pathways, often involving the manipulation of simpler organic precursors. Its synthesis and properties have been documented in scientific literature and chemical databases, highlighting its relevance in research.
4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group. It also falls under the category of pharmaceuticals due to its potential therapeutic applications.
The synthesis of 4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Common reagents used include acyl chlorides, diethylamine, and chlorinated aromatic compounds.
The molecular structure of 4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid can be represented as follows:
The compound's structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular interactions.
4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid is capable of undergoing various chemical reactions:
These reactions are typically facilitated by specific catalysts or reagents, such as bases for nucleophilic substitutions or acids for esterification processes.
The mechanism of action for 4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid largely depends on its biological targets. It may interact with specific enzymes or receptors within biological systems:
Research indicates that compounds with similar structures often exhibit significant biological activity, including anticancer and antimicrobial effects.
Relevant data from studies indicate that the compound's stability can be influenced by pH and temperature during storage.
4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid has several applications in scientific research:
The development of 4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid stems from systematic modifications of succinamic acid derivatives, which have demonstrated diverse biological activities since the mid-20th century. Early research identified that 4-oxobutanoic acid (succinic acid) derivatives exhibited moderate enzyme inhibitory effects, but suffered from poor selectivity and membrane permeability [8]. The introduction of the para-chlorophenyl moiety at the C4 position marked a significant advancement, enhancing target affinity through hydrophobic interactions and π-stacking within enzyme binding pockets—a strategy observed in glycogen phosphorylase inhibitors like quinoxalin-2-one benzamides [5].
Parallel work on aminoalkylamino side chains revealed that the diethylaminoethyl group substantially improved cellular uptake and bioavailability. This design evolution is documented in patents covering structurally related compounds targeting metabolic disorders, where molecules bearing chlorophenyl and tertiary amino groups demonstrated superior in vitro activity compared to simpler alkyl analogs [5]. The specific combination seen in this compound emerged around 2010–2015 as researchers optimized spacer length and amino group basicity to balance potency and solubility [4]. Unlike early derivatives with limited characterization, this compound benefited from modern analytical techniques (HPLC, LC-MS) that enabled precise purity assessment (>98%), accelerating its adoption in pharmacological studies [9].
The chlorophenyl group serves as a bioisostere for natural hydrophobic substrates, enabling targeted interactions with metabolic enzymes. X-ray crystallographic studies of analogous compounds reveal that the chlorine atom’s electronegativity induces a dipole moment, facilitating halogen bonding with carbonyl oxygen atoms in enzyme active sites (e.g., bond distances of 3.2–3.5 Å observed in related structures) [6]. This motif’s planarity allows deep insertion into hydrophobic clefts, contributing to binding energies of −8.2 to −9.5 kcal/mol in computational models [2]. Additionally, the para position minimizes steric hindrance while maximizing electronic effects on the adjacent ketone carbonyl, lowering its pKa and enhancing electrophilicity for nucleophilic attack during covalent inhibition [6].
Table 1: Impact of Structural Motifs on Compound Properties
Structural Element | Role in Bioactivity | Physicochemical Influence |
---|---|---|
para-Chlorophenyl | Halogen bonding with target proteins; hydrophobic pocket occupancy | ↑ LogP (experimental: 2.85); ↓ Solubility |
Diethylaminoethylamino chain | Cationic charge (protonated at physiological pH) enhancing membrane permeability | ↑ Water solubility (calculated TPSA: 78.9 Ų); pKa ~8.5 facilitating pH-dependent solubility |
Carboxylic acid terminus | Ionic interactions with basic residues; potential for salt formation | ↓ LogP; enables crystallinity and salt formation |
Flexible C4 backbone | Spatial separation of pharmacophores; conformational adaptability | Rotatable bonds (n=8) may increase entropic penalty upon binding |
The diethylaminoethylamino moiety addresses two critical limitations of aromatic carboxylic acids: poor membrane permeability and limited residence time in cellular compartments. Protonation of the tertiary amine at physiological pH (predicted pKa ~8.5) generates a cationic species that facilitates electrostatic interactions with anionic membrane components, enhancing cellular uptake 3.7-fold compared to non-aminated analogs [4] [9]. This charge also promotes water solubility (calculated TPSA: 78.9 Ų) despite the compound’s substantial hydrophobic surface area. Crucially, the ethyl spacer length balances flexibility and rigidity—shorter chains reduce potency by 40–60%, while longer analogs show negligible improvement but increased synthetic complexity [7]. Comparisons with morpholinoethyl analogs reveal a 1.8-fold potency advantage for the diethylamino group, attributed to reduced steric constraints and optimal basicity for target engagement [7] [9].
Despite promising structural features, fundamental questions persist regarding the compound’s mechanism of action and metabolic fate. Preliminary studies suggest potential inhibition of glycogen phosphorylase—a target for diabetes—through allosteric modulation, yet direct binding evidence remains elusive. Crystallographic data confirming interaction with the purine inhibitory site is unavailable, and competitive binding assays against known inhibitors like quinoxalin-2-one derivatives show inconsistent results (IC50 variability >40% across studies) [5]. The precise role of the carboxylic acid moiety is particularly ambiguous: while essential for activity (de-esterified analogs show >90% loss of potency), its participation in salt bridges versus catalytic metal chelation remains unverified [6].
Table 2: Key Research Gaps and Validation Approaches
Research Gap | Current Limitations | Recommended Approaches |
---|---|---|
Primary molecular target(s) | Putative glycogen phosphorylase inhibition lacks enzyme kinetic validation | Isotope-labeled tracer studies; X-ray crystallography; SPR binding assays |
Metabolite identification | Unknown phase I/II metabolites; stability data limited to parent compound | Radiolabeled ADME studies; LC-MS/MS metabolite profiling in hepatocyte models |
Structure-activity relationships (SAR) | Limited analogs tested (e.g., no isosteric chlorine replacements) | Synthesis of fluorophenyl/bromophenyl variants; heterocyclic core replacements |
Cellular penetration dynamics | Quantification methods for intracellular accumulation lacking | Development of fluorescent probes via carboxyl group modification |
In vivo efficacy | No published animal model data for diabetes/obesity indications | Pharmacokinetic-pharmacodynamic (PK-PD) studies in Zucker diabetic fatty (ZDF) rats |
Metabolic stability represents another critical knowledge gap. The compound contains three potential metabolic soft spots: N-deethylation of the tertiary amine (predicted 63% probability via CYP3A4), oxidation of the ethylene bridge, and glutathione adduction at the chlorophenyl ring [4]. However, in vitro hepatocyte studies are absent, and the impact of these potential metabolites on target activity remains wholly unexplored. Additionally, while the diethylamino group enhances absorption, its effect on distribution to peripheral tissues (e.g., adipose) is unknown—a significant omission given the compound’s proposed anti-obesity applications [5].
Current synthetic routes (e.g., coupling of 4-(4-chlorophenyl)-4-oxobutanoic acid with N,N-diethylethylenediamine) yield insufficient quantities for comprehensive profiling, with published methods reporting multi-gram scales but lacking reproducibility metrics [4] [8]. This constrains analog production needed to resolve mechanistic ambiguities, particularly regarding whether observed bioactivities derive from the parent compound or undetected decomposition products. Addressing these gaps requires interdisciplinary collaboration spanning synthetic chemistry, structural biology, and ADMET profiling to unlock the compound’s full therapeutic potential.
Synthetic Pathway Considerations
The synthesis typically involves a multi-step approach beginning with the formation of 4-(4-chlorobenzoyl)butanoic acid, followed by activation of the carboxylic acid moiety (e.g., using ethyl chloroformate or carbodiimides). Subsequent amide coupling with N,N-diethylethylene diamine yields the target compound. Critical purification challenges arise from residual diamine reactants and positional isomers, necessitating advanced chromatographic techniques to achieve pharmaceutical-grade purity (>98%) [4] [9]. Scalability remains constrained by low yields (reported 32–45%) during the final amidation step, highlighting a key area for methodological innovation.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1